BENGHE Validation & Comparative

Check Availability & Pricing

VB-111 Clinical Trials: A Comparative Analysis
of Outcomes in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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An in-depth review of the clinical trial landscape for ofranergene obadenovec (VB-111), a novel
gene-based therapy, reveals a complex picture of its efficacy and safety across different cancer
indications. This guide provides a comprehensive comparison of key clinical trial outcomes,
experimental protocols, and the underlying mechanism of action for researchers, scientists, and
drug development professionals.

VB-111 is an investigational agent that utilizes a dual mechanism to combat cancer: it is
designed to both disrupt the tumor's blood supply and stimulate an anti-tumor immune
response. Clinical trials have primarily focused on recurrent glioblastoma (rGBM) and platinum-
resistant ovarian cancer, with several studies providing key insights into the potential and
limitations of this therapeutic approach.

Recurrent Glioblastoma (rGBM) Clinical Trial
Outcomes

The clinical development of VB-111 in rGBM has seen both promising early-phase results and
a challenging Phase 3 outcome. A Phase 1/2 study (NCT01260506) suggested a survival
benefit, particularly in patients who were "primed" with VB-111 monotherapy before receiving it
in combination with bevacizumab.[1][2] However, the subsequent pivotal Phase 3 GLOBE trial
(NCT02511405) did not meet its primary endpoint of improving overall survival with an upfront
combination of VB-111 and bevacizumab.[3][4][5]
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Platinum-Resistant Ovarian Cancer Clinical Trial
Outcomes

In platinum-resistant ovarian cancer, the trajectory of VB-111's clinical evaluation mirrored that
of its rtGBM program. An initial Phase 1/2 trial (NCT01711970) of VB-111 in combination with
paclitaxel showed encouraging results, with a notable CA-125 response rate and a suggestion

of improved overall survival.[6][7] This led to the large-scale Phase 3 OVAL study
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(NCT03398655). Despite promising interim analyses, the final results of the OVAL study

showed that the addition of VB-111 to paclitaxel did not significantly improve progression-free

survival or overall survival compared to paclitaxel alone.[8][9][10]

. Median
Median .
Progressio CA-125
] Treatment Overall
Trial ID Phase ] n-Free Response
Arms Survival )
Survival Rate
(0S)
(PFS)
VB-111
) 16.6 months
NCT0171197 (therapeutic
I/ (498 days) Not Reported  58%[11][6]
0 dose) +
: [11][6]
Paclitaxel
VB-111 (sub-
] 5.8 months
therapeutic
(173 days) Not Reported  Not Reported
dose) +
: [11][6]
Paclitaxel
OVAL
VB-111 + 13.37 5.29
(NCT033986 1] _ 41.1%[8]
55) Paclitaxel months[8][10]  months[8][10]
Placebo + 13.14 5.36
_ 49.4%]8]
Paclitaxel months[8][10]  months[8][10]

Experimental Protocols

Recurrent Glioblastoma (rGBM) Trials
Phase 1/2 Study (NCT01260506)

o Objective: To evaluate the safety, tolerability, and efficacy of VB-111 alone and in

combination with bevacizumab in patients with recurrent glioblastoma.[1][2]

o Patient Population: Patients with a histologically confirmed diagnosis of glioblastoma

multiforme or gliosarcoma that has progressed after standard treatment with temozolomide

and radiation.[12]
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e Dosing Regimen:
o Dose Escalation Phase: Intravenous VB-111 at escalating doses.
o Treatment Groups:
» Limited Exposure (LE): VB-111 monotherapy until progression.[2]

» Primed Combination: VB-111 monotherapy, with the addition of bevacizumab upon
progression.[2]

» Unprimed Combination: Upfront combination of VB-111 and bevacizumab.[2]

» Endpoints: The primary endpoint was median overall survival. Secondary endpoints included
safety, overall response rate, and progression-free survival.[1][2]

Phase 3 GLOBE Study (NCT02511405)

» Objective: To compare the efficacy and safety of VB-111 in combination with bevacizumab
versus bevacizumab monotherapy in patients with recurrent glioblastoma.[3][4]

o Patient Population: Patients with first or second progression of glioblastoma following
standard of care treatment.[5]

e Dosing Regimen:

o Experimental Arm: Intravenous VB-111 at a dose of 1x10713 viral particles every 8 weeks
combined with bevacizumab (10 mg/kg) every 2 weeks.[3][4]

o Control Arm: Bevacizumab monotherapy (10 mg/kg) every 2 weeks.[3][4]

e Endpoints: The primary endpoint was overall survival. Secondary endpoints included
objective response rate and progression-free survival.[4]

Platinum-Resistant Ovarian Cancer Trials
Phase 1/2 Study (NCT01711970)
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o Objective: To assess the safety, tolerability, and efficacy of VB-111 in combination with
paclitaxel in patients with recurrent platinum-resistant ovarian cancer.[6][13]

o Patient Population: Patients with recurrent platinum-resistant Millerian cancer, including
ovarian cancer, who had received prior platinum-based therapy.[14]

e Dosing Regimen:

o Phase 1 (Dose Escalation): Escalating doses of intravenous VB-111 in combination with
weekly paclitaxel.[6][7]

o Phase 2: Therapeutic dose of VB-111 (1x10713 viral particles) in combination with weekly
paclitaxel (80 mg/m?).[6][7]

e Endpoints: Assessments included safety, overall survival, progression-free survival, and
tumor response based on CA-125 levels and RECIST criteria.[6]

Phase 3 OVAL Study (NCT03398655)

o Objective: To compare the efficacy and safety of VB-111 in combination with paclitaxel
versus placebo plus paclitaxel in patients with recurrent platinum-resistant ovarian cancer.[9]
[15]

» Patient Population: Adult patients with histologically confirmed recurrent platinum-resistant
epithelial ovarian cancer.[15]

e Dosing Regimen:

o Experimental Arm: Intravenous VB-111 at a dose of 1x10713 viral particles every 8 weeks
with weekly paclitaxel (80 mg/m?).[8][15]

o Control Arm: Placebo every 8 weeks with weekly paclitaxel (80 mg/m2).[8]

o Endpoints: The dual primary endpoints were overall survival and progression-free survival.[8]

[9]

Mechanism of Action and Experimental Workflows

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32265057/
https://www.clinicaltrials.gov/study/NCT01711970
https://www.dana-farber.org/clinical-trials/11-418
https://pubmed.ncbi.nlm.nih.gov/32265057/
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.5542
https://pubmed.ncbi.nlm.nih.gov/32265057/
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.5542
https://pubmed.ncbi.nlm.nih.gov/32265057/
https://pubmed.ncbi.nlm.nih.gov/37906726/
https://www.clinicaltrials.gov/study/NCT03398655
https://www.clinicaltrials.gov/study/NCT03398655
https://www.asco.org/abstracts-presentations/ABSTRACT423446
https://www.clinicaltrials.gov/study/NCT03398655
https://www.asco.org/abstracts-presentations/ABSTRACT423446
https://www.asco.org/abstracts-presentations/ABSTRACT423446
https://pubmed.ncbi.nlm.nih.gov/37906726/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

VB-111 is a non-replicating adenovirus 5 vector that carries a proprietary murine pre-
proendothelin promoter (PPE-1-3X) and a Fas-chimera transgene.[8][16] This design leads to a
dual mechanism of action aimed at both the tumor vasculature and the immune system.

Vascular Disruption Pathway

Click to download full resolution via product page

Caption: Dual mechanism of action of VB-111 leading to vascular disruption and immune
activation.

The clinical trial workflow for the pivotal Phase 3 studies involved a standard randomized,
controlled design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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